5-bromo-2-cloro-N-((1,2-dimetil-1H-indol-5-il)metil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

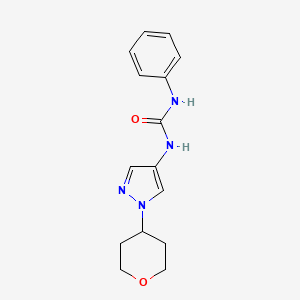

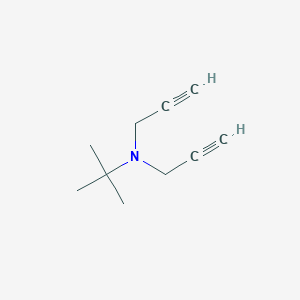

5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is a chemical compound with the molecular formula CHBrClNO. It has an average mass of 262.531 Da and a monoisotopic mass of 260.955597 Da .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide consists of a benzamide core with bromine and chlorine substituents, as well as a dimethyl-indole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide include a molecular formula of CHBrClNO, an average mass of 262.531 Da, and a monoisotopic mass of 260.955597 Da .Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities . The exact interaction and the resulting changes would depend on the specific receptors that this compound targets.

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects would depend on the specific pathways that this compound affects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse effects at the molecular and cellular level.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and the BET protein isoform being targeted. Additionally, the synthesis of 5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide can be challenging and requires specialized equipment and expertise.

Direcciones Futuras

There are several potential future directions for the research on 5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide. One direction is the development of more potent and selective BET inhibitors for use in cancer therapy. Another direction is the investigation of the role of BET proteins in other diseases, such as inflammation and cardiovascular disease. Finally, the use of 5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide in combination with other therapies, such as immunotherapy, could be explored to enhance its anticancer effects.

Métodos De Síntesis

5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide can be synthesized using a multistep process that involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 1,2-dimethyl-1H-indole-5-methanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-chlorosuccinimide to yield the final product.

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer

Los derivados del indol se han utilizado como compuestos biológicamente activos para el tratamiento de células cancerosas . Han mostrado promesa en la inhibición del crecimiento de células cancerosas y podrían potencialmente usarse en el desarrollo de nuevos tratamientos contra el cáncer .

Aplicaciones Antimicrobianas

Los derivados del indol han demostrado propiedades antimicrobianas, lo que los hace útiles en el tratamiento de diversas infecciones microbianas . Podrían potencialmente usarse en el desarrollo de nuevos medicamentos antimicrobianos .

Tratamiento de Diversos Trastornos

Los derivados del indol se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano . Esto incluye trastornos neurológicos, enfermedades cardiovasculares y más .

Aplicaciones Antivirales

Los derivados del indol han mostrado propiedades antivirales . Podrían potencialmente usarse en el desarrollo de nuevos medicamentos antivirales .

Aplicaciones Antiinflamatorias

Los derivados del indol han demostrado propiedades antiinflamatorias . Podrían potencialmente usarse en el desarrollo de nuevos medicamentos antiinflamatorios .

Aplicaciones Antioxidantes

Los derivados del indol han mostrado propiedades antioxidantes . Podrían potencialmente usarse en el desarrollo de nuevos medicamentos antioxidantes .

Análisis Bioquímico

Biochemical Properties

They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to have a broad spectrum of biological activities, influencing cell function in various ways . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrClN2O/c1-11-7-13-8-12(3-6-17(13)22(11)2)10-21-18(23)15-9-14(19)4-5-16(15)20/h3-9H,10H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDBMYMUCRDTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-(dimethylamino)(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2392408.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2392412.png)

![N-cyclopentyl-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392415.png)

![2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392418.png)

![N-(3-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2392420.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxyacetamide](/img/structure/B2392422.png)

![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)

![N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2392427.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)